Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H5BrClNaO3S. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a sulfonate group. It is primarily used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-chloro-2-methoxybenzene. The process begins with the bromination and chlorination of 2-methoxybenzene to introduce the bromine and chlorine substituents. This is followed by the sulfonation reaction using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the controlled addition of bromine and chlorine to the benzene ring, followed by sulfonation and neutralization. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Wissenschaftliche Forschungsanwendungen
Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can lead to changes in cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride
- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfonate
- Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies .
Eigenschaften
Molekularformel |
C7H5BrClNaO3S |
---|---|
Molekulargewicht |
307.53 g/mol |
IUPAC-Name |
sodium;3-bromo-5-chloro-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6BrClO3S.Na/c1-12-7-5(8)2-4(9)3-6(7)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
YUVFOIBFGNAZKJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.